[4-(3,4-DICHLOROBENZYL)PIPERAZINO](1-ETHYL-1H-PYRAZOL-3-YL)METHANONE
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Overview
Description
4-(3,4-Dichlorobenzyl)piperazinomethanone: is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a 3,4-dichlorobenzyl group and a pyrazole ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorobenzyl)piperazinomethanone typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dichlorobenzyl chloride under basic conditions to form 4-(3,4-dichlorobenzyl)piperazine.
Formation of the Pyrazole Derivative: Separately, 1-ethyl-1H-pyrazole-3-carboxylic acid is synthesized through the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization.
Coupling Reaction: The final step involves the coupling of 4-(3,4-dichlorobenzyl)piperazine with 1-ethyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially forming dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Industry:
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorobenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
- 4-(3,4-Dichlorobenzyl)piperazinomethanone
- 4-(3,4-Dichlorobenzyl)piperazinomethanone
- 4-(3,4-Dichlorobenzyl)piperazinomethanone
Comparison:
- Structural Differences: The primary difference lies in the substitution on the pyrazole ring, which can significantly affect the compound’s chemical and biological properties.
- Uniqueness: 4-(3,4-Dichlorobenzyl)piperazinomethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological or material properties compared to its analogs.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O/c1-2-23-6-5-16(20-23)17(24)22-9-7-21(8-10-22)12-13-3-4-14(18)15(19)11-13/h3-6,11H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPJIZFDDJAOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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